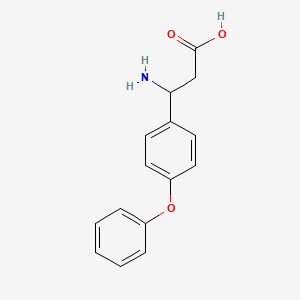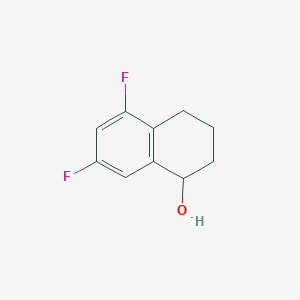
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol It is a fluorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of a suitable precursor, such as tetrahydronaphthalen-1-ol. One common method involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale fluorination reactions may require specialized equipment and safety measures due to the reactivity of fluorinating agents .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 5,7-difluoro-1,2,3,4-tetrahydronaphthalene .
Applications De Recherche Scientifique
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The fluorine atoms may also influence the compound’s metabolic stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Similar fluorinated structure but with a different ring system.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: Oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
Clé InChI |
CKGYXCMBPBDKJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
![Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B12433758.png)
![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)
![4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B12433790.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)
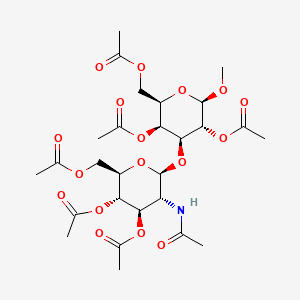


![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
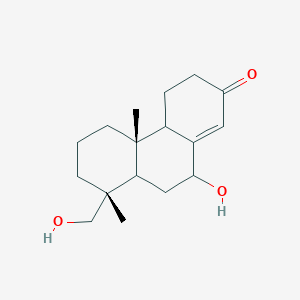
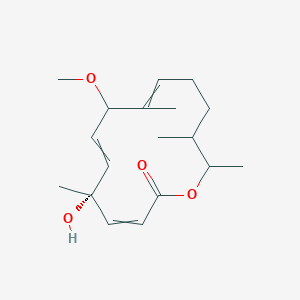
![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
